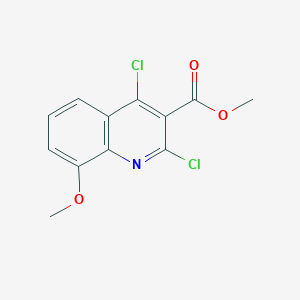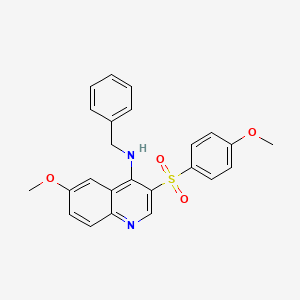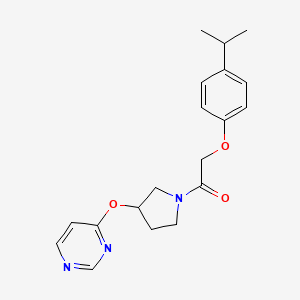
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate typically involves the reaction of 2,4-dichloroquinoline with methoxyacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkoxy groups .
Scientific Research Applications
Methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors and modulate their activity, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: A precursor in the synthesis of methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate.
8-Methoxyquinoline: Another quinoline derivative with similar structural features.
Methyl 2,4-dichloroquinoline-3-carboxylate: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate groups enhance its solubility and facilitate its interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 2,4-dichloro-8-methoxyquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-7-5-3-4-6-9(13)8(12(16)18-2)11(14)15-10(6)7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQLLAODJVIYAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C(=C2Cl)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[2-(3-Methyl-2,4-dioxopyrimidin-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2382466.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2382467.png)
![3-[4-(Aminomethyl)phenyl]-5-(trifluoromethyl)-2H-1,2-oxazol-5-ol](/img/structure/B2382469.png)
![Ethyl 4-[[3-[(5-chloro-2-methoxyphenyl)carbamoyl]-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridin-2-ylidene]amino]benzoate](/img/structure/B2382471.png)

![ethyl 2-[6-(2-nitrobenzoyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate](/img/structure/B2382473.png)





![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2382488.png)

